N-(4-methylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
N-(4-methylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by:
- A triazolo[1,5-a]quinazoline fused-ring core, enabling π-π stacking interactions with biological targets.
- A 4-methylphenyl group at the 5-position via an amine linkage, contributing to hydrophobic interactions.
- A 4-isopropylbenzenesulfonyl group at the 3-position, which may enhance binding affinity through sulfonamide-mediated hydrogen bonding or steric effects.
Properties
IUPAC Name |
N-(4-methylphenyl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2S/c1-16(2)18-10-14-20(15-11-18)33(31,32)25-24-27-23(26-19-12-8-17(3)9-13-19)21-6-4-5-7-22(21)30(24)29-28-25/h4-16H,1-3H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRFANDQTDJPLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazoloquinazoline core, sulfonylation, and the introduction of the substituted phenyl rings. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-methylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Key Structural Analogs
The following analogs (Table 1) share the triazoloquinazoline scaffold but differ in substituents, influencing their physicochemical and biological profiles:
Electronic and Steric Effects
- Electron-Donating Groups (e.g., methoxy in , ethoxy in ) : Improve solubility but may reduce membrane permeability.
- Steric Bulk (e.g., isopropyl in target compound vs. benzyl in ) : Larger substituents (e.g., isopropyl) may limit binding to shallow active sites but improve selectivity for specific targets.
Biological Activity
N-(4-methylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's synthesis, mechanisms of action, and biological effects based on recent studies and findings.
Chemical Structure
The compound features a complex structure that includes:
- A triazole ring
- A quinazoline backbone
- Sulfonyl and aromatic substituents
This unique arrangement contributes to its biological activity by influencing its interaction with various biological targets.
Anticancer Properties
Recent studies have highlighted the compound's potential as a cytotoxic agent against various cancer cell lines. For instance, derivatives of quinazoline-based compounds incorporating triazole moieties have shown significant cytotoxic effects through mechanisms involving:
- Inhibition of EGFR and VEGFR : These receptors are critical in cancer cell proliferation and angiogenesis. The compound's ability to inhibit these pathways may lead to reduced tumor growth and metastasis .
- Induction of Apoptosis : Research indicates that certain derivatives can induce apoptosis in cancer cells by modulating proteins such as p53, Bax, and Bcl-2. This modulation leads to cell cycle arrest at the G1 phase and increased apoptotic cell populations .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 10.5 | EGFR/VEGFR inhibition |
| MCF-7 | 8.3 | Apoptosis induction |
| A549 | 12.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Some synthesized derivatives demonstrated moderate activity against various bacterial and fungal strains, suggesting potential applications in treating infections .
Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of quinazoline-based triazoles on human cancer cell lines, it was found that:
- The compound exhibited a dose-dependent response.
- Significant apoptosis was observed in treated cells compared to control groups.
This study provides a basis for further exploration into the therapeutic potential of these compounds in cancer treatment .
Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial efficacy of related compounds against common pathogens. The results indicated:
- Moderate effectiveness compared to standard antibiotics.
- Potential for further development into a novel antimicrobial agent .
The biological activities of this compound can be attributed to several key mechanisms:
- Receptor Inhibition : The compound's structure allows it to bind effectively to EGFR and VEGFR, inhibiting their signaling pathways crucial for tumor growth.
- Apoptotic Pathway Activation : By influencing apoptotic markers, the compound promotes programmed cell death in malignant cells.
- Antimicrobial Action : The sulfonyl group enhances interaction with microbial targets, leading to growth inhibition.
Q & A
Basic: What are the key considerations for synthesizing this compound?
Answer: The synthesis involves multi-step reactions, typically starting with the formation of the triazoloquinazoline core. A critical step is the cyclization reaction, which may employ reagents like diphenyl N-cyano-dithioimidocarbonate under controlled conditions (ethanol solvent, ice-cold to room temperature). Stoichiometric ratios of reactants (e.g., 2-hydrazinobenzoic acid) and purification via recrystallization are essential for yield optimization. Reaction progress should be monitored using thin-layer chromatography (TLC) and validated with IR and NMR spectroscopy .
Basic: Which spectroscopic techniques are essential for structural characterization?
Answer:
- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl stretch at ~1350–1160 cm⁻¹, triazole C–N vibrations).
- NMR (¹H/¹³C) : Resolves aromatic proton environments and carbon frameworks. For example, the 4-methylphenyl group shows a singlet at ~2.3 ppm (¹H) and 21 ppm (¹³C).
- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns.
Cross-validation with synthetic intermediates (e.g., ’s detailed IR, NMR, and MS data for analogous quinazolines) ensures accuracy .
Advanced: How can conflicting NMR data for the sulfonyl-triazoloquinazoline moiety be resolved?
Answer: Contradictions may arise from dynamic processes (e.g., sulfonyl group rotation) or crystallographic disorder. Strategies include:
- Variable-Temperature NMR : Identifies rotational barriers or conformational changes.
- 2D NMR (COSY, HSQC, HMBC) : Clarifies through-space (NOESY) and through-bond correlations.
- Computational Modeling : Density functional theory (DFT) predicts chemical shifts for comparison.
Referencing crystallographic data (e.g., ’s planar triazoloquinazoline system) resolves ambiguities in coupling constants or peak splitting .
Advanced: What strategies optimize the coupling efficiency of the propan-2-ylbenzenesulfonyl group?
Answer:
- Coupling Agents : Screen EDCI/HOBt or DCC/DMAP in aprotic solvents (DMF, DCM).
- Base Selection : Triethylamine or DIPEA enhances nucleophilicity.
- Reaction Monitoring : LC-MS tracks intermediate formation; incomplete conversion may require extended reaction times.
- Purification : Gradient column chromatography (hexane/EtOAc) isolates the product.
highlights DMAP catalysis for sulfonylation, while ’s design-of-experiments (DoE) approach aids in parameter optimization .
Basic: What storage conditions ensure compound stability?
Answer:
- Store at –20°C under inert gas (argon) in amber vials to prevent photodegradation.
- Use desiccants (silica gel) to avoid hydrolysis of the sulfonyl group.
- Aqueous solutions require buffering (pH 6–8) to prevent decomposition.
’s safety guidelines (P210) emphasize avoiding heat and moisture .
Advanced: How to design structure-activity relationship (SAR) studies for substituent optimization?
Answer:
- Systematic Variation : Replace the 4-methylphenyl group with electron-donating (e.g., –OCH₃) or withdrawing (–NO₂) groups. Test sulfonyl isosteres (e.g., carbonyl).
- Biological Assays : Use in vitro kinase inhibition assays () to correlate substituent effects with activity.
- Computational Docking : Tools like AutoDock predict binding modes to guide rational design.
Parallel synthesis of analogs (e.g., ’s 14 compounds) enables high-throughput screening .
Advanced: How to address low yields in the triazoloquinazoline cyclization step?
Answer:
- Reagent Optimization : Use POCl₃ or polyphosphoric acid (PPA) under reflux ( ).
- Microwave Assistance : Reduces reaction time and improves efficiency.
- Solvent Polarity : Toluene favors cyclization over DMF.
- Quenching Protocol : Gradual acidification ( ) minimizes byproduct formation.
Intermediate characterization via HPLC identifies unreacted starting materials .
Advanced: What methodologies validate the compound’s interaction with biological targets?
Answer:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD values).
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics.
- X-ray Crystallography : Resolves ligand-target co-crystal structures (e.g., ’s planar triazoloquinazoline interaction).
Cross-referencing with cytotoxicity data ( ) confirms biological relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
